molecular formula C15H15FO2 B6374246 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol CAS No. 1261888-70-3

5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol

Cat. No.: B6374246
CAS No.: 1261888-70-3
M. Wt: 246.28 g/mol
InChI Key: VTSZXYHEGTUIJN-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol is an organic compound characterized by the presence of an ethoxy group, a methyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-2-methylphenol and fluorobenzene derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Reaction Steps: The synthesis may involve multiple steps, including halogenation, etherification, and phenol functionalization to introduce the ethoxy, methyl, and fluorine groups onto the phenol ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Ethoxy-2-methylphenyl)-2-fluorophenol
  • 5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethylphenol
  • 5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol

Uniqueness

5-(4-Ethoxy-2-methylphenyl)-3-fluorophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-(4-ethoxy-2-methylphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO2/c1-3-18-14-4-5-15(10(2)6-14)11-7-12(16)9-13(17)8-11/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSZXYHEGTUIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684372
Record name 4'-Ethoxy-5-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-70-3
Record name 4'-Ethoxy-5-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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